![molecular formula C9H12BrNS B2921169 5-Bromo-2-cyclohexyl-1,3-thiazole CAS No. 1142195-61-6](/img/structure/B2921169.png)
5-Bromo-2-cyclohexyl-1,3-thiazole
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Overview
Description
5-Bromo-2-cyclohexyl-1,3-thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system functioning .
Synthesis Analysis
5-Bromo-2-cyclohexyl-1,3-thiazole can be synthesized by treating 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-cyclohexyl-1,3-thiazole is C9H12BrNS . Its structure consists of a cyclohexyl group attached to a thiazole ring, with a bromine atom at position 5 (Fig. 1) .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom due to its aromaticity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 5-Bromo-2-cyclohexyl-1,3-thiazole, have been studied for their antimicrobial properties. They are known to exhibit activity against various bacterial and fungal strains. This makes them valuable in the development of new antimicrobial agents that could be used to treat infections resistant to current antibiotics .
Anticancer Potential
Research has indicated that thiazole compounds can have anticancer effects. Some derivatives have been tested against human cancer cell lines, such as liver cancer (HEPG2) and breast cancer (MCF7), showing promising results in inhibiting cancer cell growth .
Antidiabetic Effects
Thiazoles are also being explored for their potential in treating diabetes. Their ability to modulate blood sugar levels makes them candidates for the development of antidiabetic medications .
Anti-Inflammatory Uses
Due to their anti-inflammatory properties, thiazole derivatives are being considered for the treatment of chronic inflammatory diseases. They could provide an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), with potentially fewer side effects .
Antihypertensive Applications
Thiazole compounds have shown promise in the management of hypertension. They may work by affecting the pathways involved in blood pressure regulation, offering a new approach to controlling high blood pressure .
Antioxidant Properties
The antioxidant activity of thiazoles is another area of interest. By combating oxidative stress, these compounds could be used to prevent or treat conditions associated with free radical damage .
Neuroprotective Effects
Some thiazole derivatives exhibit neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s. They may work by protecting neuronal cells from damage or by modulating neurotransmitter systems .
Photographic Sensitizers
Thiazoles have applications in the field of photography as sensitizers. They can be used to improve the light sensitivity of photographic films, enhancing image quality .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole compounds, in general, are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For instance, Voreloxin, a thiazole compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes .
Result of Action
Thiazole compounds, in general, can cause various biological effects, such as dna double-strand breaks and cell death .
properties
IUPAC Name |
5-bromo-2-cyclohexyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPZESPMXKLXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclohexyl-1,3-thiazole | |
CAS RN |
1142195-61-6 |
Source
|
Record name | 5-bromo-2-cyclohexyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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